

# In Vivo Efficacy of DGN549-L ADCs in Xenograft Models: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the **DGN549-L** linker-payload system in various xenograft models. The performance of **DGN549-L** ADCs is evaluated against alternative therapeutic strategies, supported by experimental data to inform preclinical and clinical development decisions.

### **Executive Summary**

DGN549 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine class. When conjugated to monoclonal antibodies via a lysine linker (**DGN549-L**), it forms an ADC designed for targeted delivery to cancer cells. Preclinical studies in xenograft models of nonsmall cell lung cancer (NSCLC) and acute myeloid leukemia (AML) have demonstrated the anti-tumor activity of **DGN549-L** ADCs. This guide will delve into the quantitative efficacy data, detailed experimental protocols, and a comparison with relevant alternative ADCs in similar preclinical settings.

## Data Presentation: Efficacy of DGN549-L ADCs and Comparators

The following tables summarize the in vivo efficacy of **DGN549-L** ADCs in key xenograft models and provide a comparative look at alternative ADCs.

Table 1: Efficacy of Anti-FRα **DGN549-L** ADC in NCI-H2110 NSCLC Xenograft Model



Treatment Group	Dose (payload equivalent)	Outcome
Anti-FRα ADC (DGN549-L)	3 μg/kg	Minimally active, similar % tumor growth inhibition (%T/C) to site-specific ADC.
Anti-FRα ADC (DGN549-L)	9 μg/kg	Durable complete regressions.
Comparator: Trastuzumab Deruxtecan (T-DXd)		
Various HER2-mutant NSCLC xenografts	6.4 mg/kg	High overall response rate (61.9%) and durable responses in clinical trials.[1] [2] Preclinical data shows significant tumor growth inhibition.
Comparator: Datopotamab Deruxtecan (Dato-DXd)		
Advanced/metastatic NSCLC (clinical data)	6 mg/kg Q3W	Confirmed objective response rate (ORR) of 35.8% in a heavily pretreated population. [3][4]

Table 2: Efficacy of Anti-CD123 **DGN549-L** ADC in MOLM-13 AML Xenograft Model



Treatment Group	Dose (payload equivalent)	Outcome
Anti-CD123 ADC (DGN549-L)	≥ 1 µg/kg	Potent activity, generating a sustained lifespan increase in a majority of animals.
Comparator: Gemtuzumab Ozogamicin (GO)		
HL-60 AML xenograft	30 mg/m²	100% survival with 40% of mice tumor-free.[5]
AML PDX models	Low-dose combinations	Significantly improves survival when combined with induction chemotherapy.[6]
Comparator: IMGN632		
EOL-1 AML xenograft	- 240 μg/kg (single dose)	Induced complete and durable regressions in 8/8 mice.[7]
Molm-13 AML xenograft	0.024 mg/kg (weekly x3)	47.5% increase in lifespan (ILS).[8]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

### NCI-H2110 Non-Small Cell Lung Cancer Xenograft Model

- Animal Model: Female SCID mice are typically used.
- Cell Line: NCI-H2110 cells, a human NSCLC cell line expressing Folate Receptor alpha (FRα).
- Tumor Implantation: NCI-H2110 cells are implanted subcutaneously into the flank of the mice.



- Study Initiation: Treatment commences when tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Administration: ADCs are administered intravenously at specified doses and schedules.
- Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The primary endpoint is often tumor growth inhibition (%T/C). Body weight is also monitored as an indicator of toxicity.

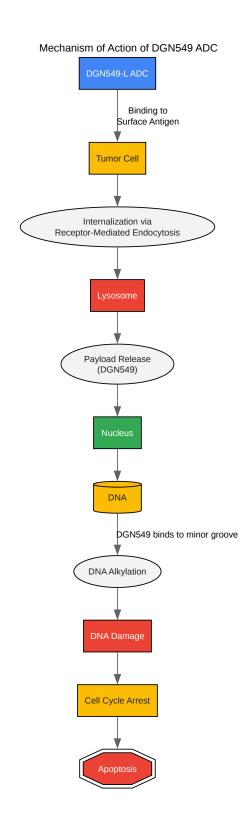
#### **MOLM-13 Disseminated Acute Myeloid Leukemia Model**

- Animal Model: Female immunodeficient mice (e.g., NSG) are used to allow for the engraftment of human leukemia cells.[9]
- Cell Line: MOLM-13, a human AML cell line with an FLT3-ITD mutation, often engineered to express luciferase for bioluminescence imaging.[10]
- Cell Engraftment: MOLM-13 cells are injected intravenously to establish a disseminated disease model, which better mimics human AML.[10]
- Monitoring: Disease progression is monitored by bioluminescence imaging (BLI) to quantify tumor burden.
- Treatment Administration: ADCs are administered intravenously at specified doses and schedules.
- Efficacy Endpoints: The primary endpoint is overall survival. Tumor burden is also assessed via BLI.

## Mandatory Visualization Signaling Pathway of DGN549

DGN549 is a DNA-alkylating agent that exerts its cytotoxic effect by binding to the minor groove of DNA and forming a covalent bond, leading to cell cycle arrest and apoptosis.





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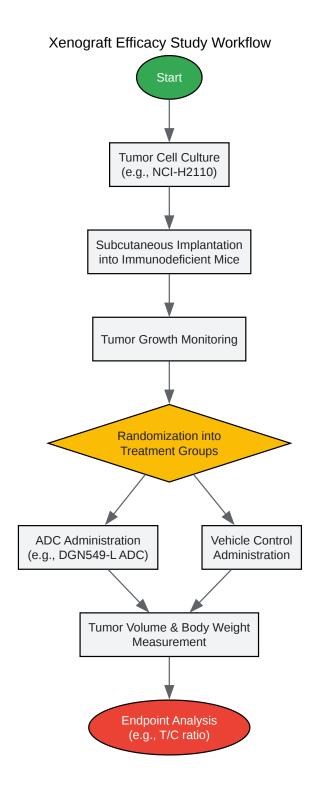
Caption: DGN549 ADC mechanism of action.



### **Experimental Workflow for Xenograft Efficacy Study**

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an ADC in a subcutaneous xenograft model.





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Caption: Subcutaneous xenograft study workflow.



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